molecular formula C30H48N2O5 B112493 (2S,4R)-1-Boc-4-benzyloxy-pyrrolidine-2-acetic acid (dicyclohexylammonium) salt CAS No. 336182-09-3

(2S,4R)-1-Boc-4-benzyloxy-pyrrolidine-2-acetic acid (dicyclohexylammonium) salt

Cat. No. B112493
M. Wt: 516.7 g/mol
InChI Key: GBYMJEWNEXHWOX-LDXVYITESA-N
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Description

“(2S,4R)-1-Boc-4-benzyloxy-pyrrolidine-2-acetic acid (dicyclohexylammonium) salt” is a complex organic compound. It is related to the compound “(2S,4R)-4-hydroxypyrrolidine-2-carboxylic Acid Hydrochloride”, which is a derivative of proline, an amino acid . The compound also seems to have similarities with “(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid dibenzyl amide”, another complex organic compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a synthetic route to enantiopure (2S,4R)-4-hydroxypipecolic acid from commercial ethyl (3S)-4-chloro-3-hydroxybutanoate has been described . This synthesis is based on the Pd-catalyzed methoxycarbonylation of a 4-alkoxy-substituted δ-valerolactam-derived vinyl triflate followed by the stereocontrolled hydrogenation of the enamine double bond .


Molecular Structure Analysis

The molecular structure of related compounds like “(2S,4R)-4-hydroxypyrrolidine-2-carboxylic Acid Hydrochloride” has been analyzed . The structure includes a pyrrolidine ring, which is a common feature in proline and its derivatives .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the reaction of a racemic mixture of a chiral alcohol with an enantiomerically pure carboxylic acid results in a mixture of diastereomers . These diastereomers can then be separated by their different physical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like “(2S,4R)-4-hydroxypyrrolidine-2-carboxylic Acid Hydrochloride” have been analyzed . This compound has a molecular weight of 167.59 g/mol and contains 4 hydrogen bond donors and acceptors .

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine, a five-membered nitrogen-containing heterocycle, is integral to medicinal chemistry. It's utilized in synthesizing compounds for treating human diseases because of its sp^3 hybridization, which allows for efficient exploration of pharmacophore space. The non-planarity of the ring adds to the three-dimensional coverage of molecules, a phenomenon known as "pseudorotation". This versatility in chemical structures facilitates the design of novel biologically active compounds with various target selectivities. Pyrrolidine derivatives, including those similar to the chemical , have been explored for their roles in different biological activities. These activities span across several therapeutic areas, indicating the scaffold's potential in contributing to the development of new medications with diverse biological profiles (Li Petri et al., 2021).

Role in Functional Foods and Nutraceuticals

While not directly related to "(2S,4R)-1-Boc-4-benzyloxy-pyrrolidine-2-acetic acid (dicyclohexylammonium) salt", the importance of chemical compounds derived from natural sources, such as fruits and plants, underscores the potential of chemically synthesized compounds in enhancing health benefits when used as functional foods or nutraceutical ingredients. For instance, acerola (Malpighia spp.) is rich in compounds like vitamin C, phenolic compounds, and flavonoids, illustrating how natural and synthesized compounds can contribute to health-promoting activities, including antioxidant and antitumor effects (Belwal et al., 2018).

Future Directions

Future directions could include further exploration of the synthesis, properties, and potential applications of “(2S,4R)-1-Boc-4-benzyloxy-pyrrolidine-2-acetic acid (dicyclohexylammonium) salt” and related compounds. For instance, the use of 4-substituted prolines in molecular design and protein engineering has been suggested .

properties

IUPAC Name

N-cyclohexylcyclohexanamine;2-[(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxypyrrolidin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5.C12H23N/c1-18(2,3)24-17(22)19-11-15(9-14(19)10-16(20)21)23-12-13-7-5-4-6-8-13;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,14-15H,9-12H2,1-3H3,(H,20,21);11-13H,1-10H2/t14-,15+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYMJEWNEXHWOX-LDXVYITESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CC(=O)O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CC(=O)O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-1-Boc-4-benzyloxy-pyrrolidine-2-acetic acid (dicyclohexylammonium) salt

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